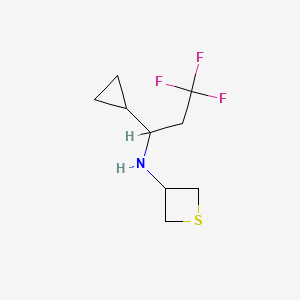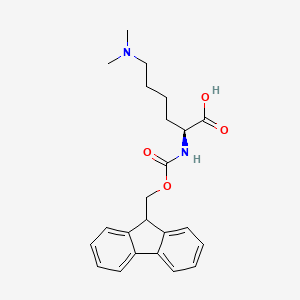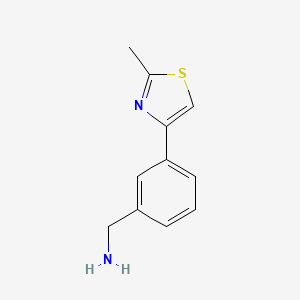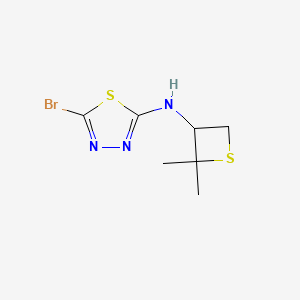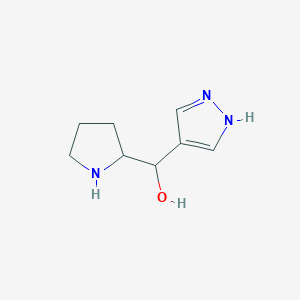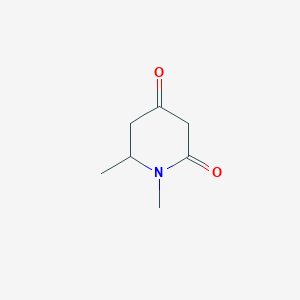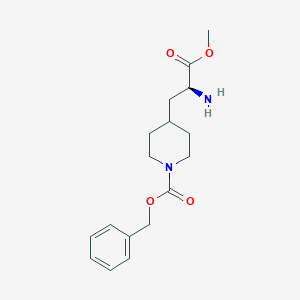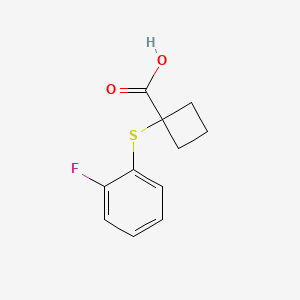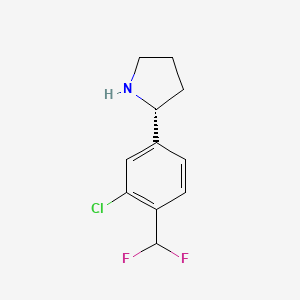
(2-Cyclohexylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylcyclopropyl)methanamine is an organic compound with the molecular formula C10H19N It is a cyclopropyl derivative with a cyclohexyl group attached to the cyclopropyl ring, and a methanamine group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable cyclohexyl precursor followed by amination. One common method involves the reaction of cyclohexylmagnesium bromide with ethyl diazoacetate to form a cyclopropyl intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(2-Cyclohexylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Cyclohexylcyclopropyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropyl and cyclohexyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
(2-Cyclohexylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(2-Cyclohexylcyclopropyl)methanamine is unique due to the combination of cyclopropyl and cyclohexyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(2-cyclohexylcyclopropyl)methanamine |
InChI |
InChI=1S/C10H19N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-10H,1-7,11H2 |
InChI Key |
WYPPRMHABPCGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


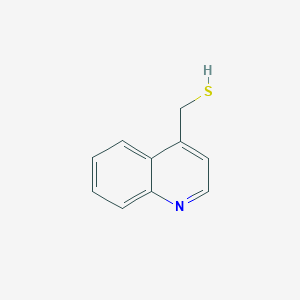
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
